1-(2-Fluoro-6-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 2-fluoro-6-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-fluoro-6-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-6-methoxyphenyl)methanamine
- 1-(2-phenylethynyl)-1H-indol-2-yl)methanol
- 1-(2-phenylethynyl)-1H-indol-2-yl)methanol
Uniqueness
1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other piperazine derivatives .
Properties
Molecular Formula |
C12H17FN2O |
---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-4-2-3-11(13)10(12)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
JAOHYBABUGUOOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.